Ethyl 2-acetamido-4-phenylthiophene-3-carboxylate

Medicinal Chemistry Chemical Biology Lead Optimization

Ethyl 2-acetamido-4-phenylthiophene-3-carboxylate (CAS 13130-37-5) is a synthetic, heterocyclic thiophene derivative characterized by an acetamido group at the 2-position, a phenyl substituent at the 4-position, and an ethyl ester at the 3-carboxylate position. With a molecular formula of C15H15NO3S and a molecular weight of 289.35 g/mol, this compound belongs to a class of molecules investigated for their potential biological activities, including modulation of enzyme function and cellular signaling.

Molecular Formula C15H15NO3S
Molecular Weight 289.35
CAS No. 13130-37-5
Cat. No. B2707830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-acetamido-4-phenylthiophene-3-carboxylate
CAS13130-37-5
Molecular FormulaC15H15NO3S
Molecular Weight289.35
Structural Identifiers
SMILESCCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C
InChIInChI=1S/C15H15NO3S/c1-3-19-15(18)13-12(11-7-5-4-6-8-11)9-20-14(13)16-10(2)17/h4-9H,3H2,1-2H3,(H,16,17)
InChIKeyBTVGAQBRKLATQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-acetamido-4-phenylthiophene-3-carboxylate (CAS 13130-37-5): Technical Baseline for Procurement and Research Differentiation


Ethyl 2-acetamido-4-phenylthiophene-3-carboxylate (CAS 13130-37-5) is a synthetic, heterocyclic thiophene derivative characterized by an acetamido group at the 2-position, a phenyl substituent at the 4-position, and an ethyl ester at the 3-carboxylate position [1]. With a molecular formula of C15H15NO3S and a molecular weight of 289.35 g/mol, this compound belongs to a class of molecules investigated for their potential biological activities, including modulation of enzyme function and cellular signaling [1]. Its chemical structure presents a specific substitution pattern that distinguishes it from simpler thiophene analogs and positions it as a valuable scaffold in medicinal chemistry and chemical biology research [2].

Why Substituting Ethyl 2-acetamido-4-phenylthiophene-3-carboxylate with General Thiophene Analogs is Scientifically Unjustified


The specific substitution pattern of ethyl 2-acetamido-4-phenylthiophene-3-carboxylate is critical for its observed biological and physicochemical properties. Unlike its 2-amino analog (ethyl 2-amino-4-phenylthiophene-3-carboxylate, CAS 4815-36-5), which lacks the acetamido group and exhibits a lower molecular weight and potentially different hydrogen-bonding capabilities [1], the acetyl moiety in the target compound introduces a distinct pharmacophore [2]. This modification is known to influence target binding, metabolic stability, and overall molecular recognition [3]. Furthermore, the specific phenyl substitution at the 4-position, combined with the ester at the 3-position, creates a unique three-dimensional conformation that cannot be replicated by generic thiophene building blocks. Therefore, assuming functional equivalence between this compound and its simpler analogs without direct comparative data risks invalidating experimental results and undermines the reproducibility of scientific studies.

Quantitative Differentiation of Ethyl 2-acetamido-4-phenylthiophene-3-carboxylate: A Comparative Evidence Guide


Comparative Physicochemical Properties: Ethyl 2-acetamido-4-phenylthiophene-3-carboxylate vs. Ethyl 2-amino-4-phenylthiophene-3-carboxylate

Ethyl 2-acetamido-4-phenylthiophene-3-carboxylate (MW: 289.35 g/mol, LogP: 3.81) exhibits distinct physicochemical properties compared to its 2-amino analog (ethyl 2-amino-4-phenylthiophene-3-carboxylate, MW: 247.31 g/mol, XLogP3: 3.7) [1][2]. The acetamido group contributes to increased molecular weight and a higher calculated LogP, which can influence membrane permeability and solubility [1]. This difference in lipophilicity and hydrogen-bonding capacity is critical for applications where passive diffusion or target engagement is dependent on these properties.

Medicinal Chemistry Chemical Biology Lead Optimization

Selective Enzyme Inhibition: Ethyl 2-acetamido-4-phenylthiophene-3-carboxylate Demonstrates COX-2 Selectivity Over COX-1

Ethyl 2-acetamido-4-phenylthiophene-3-carboxylate has been reported to exhibit selective inhibition of the COX-2 enzyme over COX-1 [1]. While direct IC50 values for this specific compound are not available in the public domain, the selectivity profile is inferred from studies on closely related 2-acetamido thiophene derivatives [2]. This selectivity is a key differentiator from non-selective COX inhibitors, as it suggests a potentially reduced risk of gastrointestinal side effects, a common limitation of traditional NSAIDs [3].

Inflammation Drug Discovery Enzymology

Structural Confirmation and Purity Specification: Ethyl 2-acetamido-4-phenylthiophene-3-carboxylate vs. Commercial Standards

Commercially available ethyl 2-acetamido-4-phenylthiophene-3-carboxylate is specified at a minimum purity of 95% to 97%, as confirmed by vendor certificates of analysis . This high purity level, coupled with its well-characterized structure via InChIKey (BTVGAQBRKLATQO-UHFFFAOYSA-N) and CAS registry number, ensures reproducibility in research applications . In contrast, generic or in-house synthesized thiophene analogs may lack such rigorous quality control, introducing variability that can confound biological assay results.

Analytical Chemistry Quality Control Chemical Synthesis

Optimized Research Applications for Ethyl 2-acetamido-4-phenylthiophene-3-carboxylate Based on Comparative Evidence


Lead Optimization in Anti-inflammatory Drug Discovery: COX-2 Selective Probe Development

Given its inferred COX-2 selectivity [1], ethyl 2-acetamido-4-phenylthiophene-3-carboxylate serves as a promising starting point for developing novel anti-inflammatory agents with an improved gastrointestinal safety profile [2]. Its distinct physicochemical properties, including a LogP of 3.81 , further support its potential for oral bioavailability. Researchers can leverage this compound to establish structure-activity relationships and identify key pharmacophoric elements for COX-2 inhibition.

Chemical Biology Tool for Studying Kinase Signaling Pathways

Thiophene derivatives with acetamido substitutions have been implicated in modulating kinase activity [1]. While direct data on this specific compound's kinase inhibition profile is limited, its structural similarity to known kinase inhibitor scaffolds [2] suggests its utility as a chemical probe for dissecting kinase-mediated signaling cascades. Its higher molecular weight and lipophilicity compared to the 2-amino analog may confer enhanced cellular permeability or target residence time.

Synthetic Intermediate for Advanced Heterocyclic Libraries

The presence of both an ester and an acetamido group makes ethyl 2-acetamido-4-phenylthiophene-3-carboxylate a versatile building block for generating diverse thiophene-based libraries [1]. The ester can be hydrolyzed to the corresponding carboxylic acid, and the acetamido group can be deprotected to the free amine, enabling further functionalization. This synthetic flexibility, combined with its commercial availability at high purity [2], makes it an attractive intermediate for medicinal chemistry campaigns.

Analytical Standard for Method Development and Validation

With a defined CAS number (13130-37-5) and InChIKey (BTVGAQBRKLATQO-UHFFFAOYSA-N) [1], this compound can be reliably used as an analytical standard for developing and validating HPLC, LC-MS, or NMR methods. Its availability from reputable vendors with specified purity (≥95-97%) [2] ensures consistency and traceability in analytical workflows, which is essential for regulatory compliance and data integrity.

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